

Physical properties of 1-Methyl-1H-pyrrol-3-amine (boiling point, melting point)

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Compound of Interest

Compound Name: 1-Methyl-1H-pyrrol-3-amine

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A Technical Guide to the Physical Properties of 1-Methyl-1H-pyrrol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the physical properties of **1-Methyl-1H-pyrrol-3-amine**, with a specific focus on its boiling and melting points. Due to the limited availability of experimentally determined data for this specific compound, this document synthesizes information from structurally related molecules and fundamental chemical principles to offer a robust estimation and contextual understanding. This guide is intended to support researchers and professionals in drug development and other scientific fields by providing a thorough physicochemical characterization.

Introduction

1-Methyl-1H-pyrrol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. As a substituted pyrrole, its unique electronic and structural features make it a valuable building block for the development of novel therapeutic agents and functional materials. A comprehensive understanding of its physical properties, particularly its boiling and melting points, is crucial for its synthesis, purification, handling, and formulation.

These parameters dictate appropriate reaction conditions, storage protocols, and have implications for its behavior in biological systems.

This guide provides an in-depth examination of the factors influencing the boiling and melting points of **1-Methyl-1H-pyrrol-3-amine**, supported by comparative data from analogous compounds and established physicochemical principles.

Molecular Structure and its Influence on Physical Properties

The molecular structure of **1-Methyl-1H-pyrrol-3-amine** is the primary determinant of its physical characteristics. Key structural features include:

- **Pyrrole Ring:** A five-membered aromatic heterocycle containing a nitrogen atom. The aromatic nature of the ring contributes to its planarity and influences intermolecular interactions.
- **N-Methyl Group:** The methyl group on the ring nitrogen (N-1) eliminates the possibility of N-H hydrogen bonding from the pyrrole nitrogen itself, which is a characteristic of unsubstituted pyrrole.^[1]
- **Amino Group:** The primary amine group at the 3-position is capable of forming intermolecular hydrogen bonds, which significantly impacts the boiling point.^{[2][3]}

The interplay of these features dictates the strength of intermolecular forces, which in turn governs the melting and boiling points.

Estimation and Discussion of Physical Properties

Direct experimental data for the boiling and melting points of **1-Methyl-1H-pyrrol-3-amine** are not readily available in the surveyed literature. However, we can deduce a scientifically sound estimation based on the properties of structurally similar compounds and an understanding of molecular interactions.

Boiling Point

The boiling point of a substance is a reflection of the energy required to overcome intermolecular forces in the liquid state. For **1-Methyl-1H-pyrrol-3-amine**, the key contributing factors are:

- **Hydrogen Bonding:** The primary amine group (-NH₂) is the most significant contributor to the boiling point. The hydrogen atoms attached to the nitrogen can form strong hydrogen bonds with the lone pair of electrons on the nitrogen atoms of neighboring molecules.^{[2][3][4]} Primary amines generally have higher boiling points than tertiary amines of similar molecular weight due to this capability.^{[4][5]}
- **Dipole-Dipole Interactions:** The molecule possesses a permanent dipole moment due to the electronegativity difference between nitrogen and carbon, as well as the overall asymmetry of the molecule. These dipole-dipole forces contribute to the intermolecular attractions.
- **Van der Waals Forces:** These dispersion forces are present in all molecules and increase with molecular size and surface area.

Comparative Analysis:

To estimate the boiling point, we can compare it with related compounds:

Compound	Structure	Molar Mass (g/mol)	Boiling Point (°C)	Key Intermolecular Forces
Pyrrole	C ₄ H ₅ N	67.09	129-131	Hydrogen Bonding (N-H), Dipole-Dipole, Van der Waals
N-Methylpyrrole	C ₅ H ₇ N	81.12	112-113	Dipole-Dipole, Van der Waals
1-Methyl-1H-pyrrol-3-amine	C ₅ H ₈ N ₂	96.13	Estimated >150	Hydrogen Bonding (-NH ₂), Dipole-Dipole, Van der Waals

Table 1: Comparison of boiling points and intermolecular forces of related pyrrole compounds.

N-Methylpyrrole, which lacks the amino group, has a boiling point of 112-113 °C.[6][7] The addition of a primary amine group in **1-Methyl-1H-pyrrol-3-amine** introduces strong hydrogen bonding capabilities. This, combined with its higher molecular weight, will lead to a significantly higher boiling point than N-Methylpyrrole. Given that primary amines have substantially higher boiling points than alkanes of similar molecular weight, it is reasonable to predict the boiling point of **1-Methyl-1H-pyrrol-3-amine** to be considerably above 150 °C.

Melting Point

The melting point is influenced not only by the strength of intermolecular forces but also by how efficiently the molecules pack into a crystal lattice.

- **Molecular Symmetry and Packing:** The relatively planar pyrrole ring and the presence of a flexible amino group will influence the crystalline structure. The ability to form a well-ordered, stable crystal lattice will result in a higher melting point.
- **Intermolecular Forces:** The same forces that affect the boiling point (hydrogen bonding, dipole-dipole interactions, and Van der Waals forces) also determine the energy required to break the crystal lattice.

Comparative Analysis:

Compound	Structure	Molar Mass (g/mol)	Melting Point (°C)
Pyrrole	C ₄ H ₅ N	67.09	-23
N-Methylpyrrole	C ₅ H ₇ N	81.12	-57
1-Methyl-1H-pyrrol-3-amine	C ₅ H ₈ N ₂	96.13	Estimated to be a low-melting solid

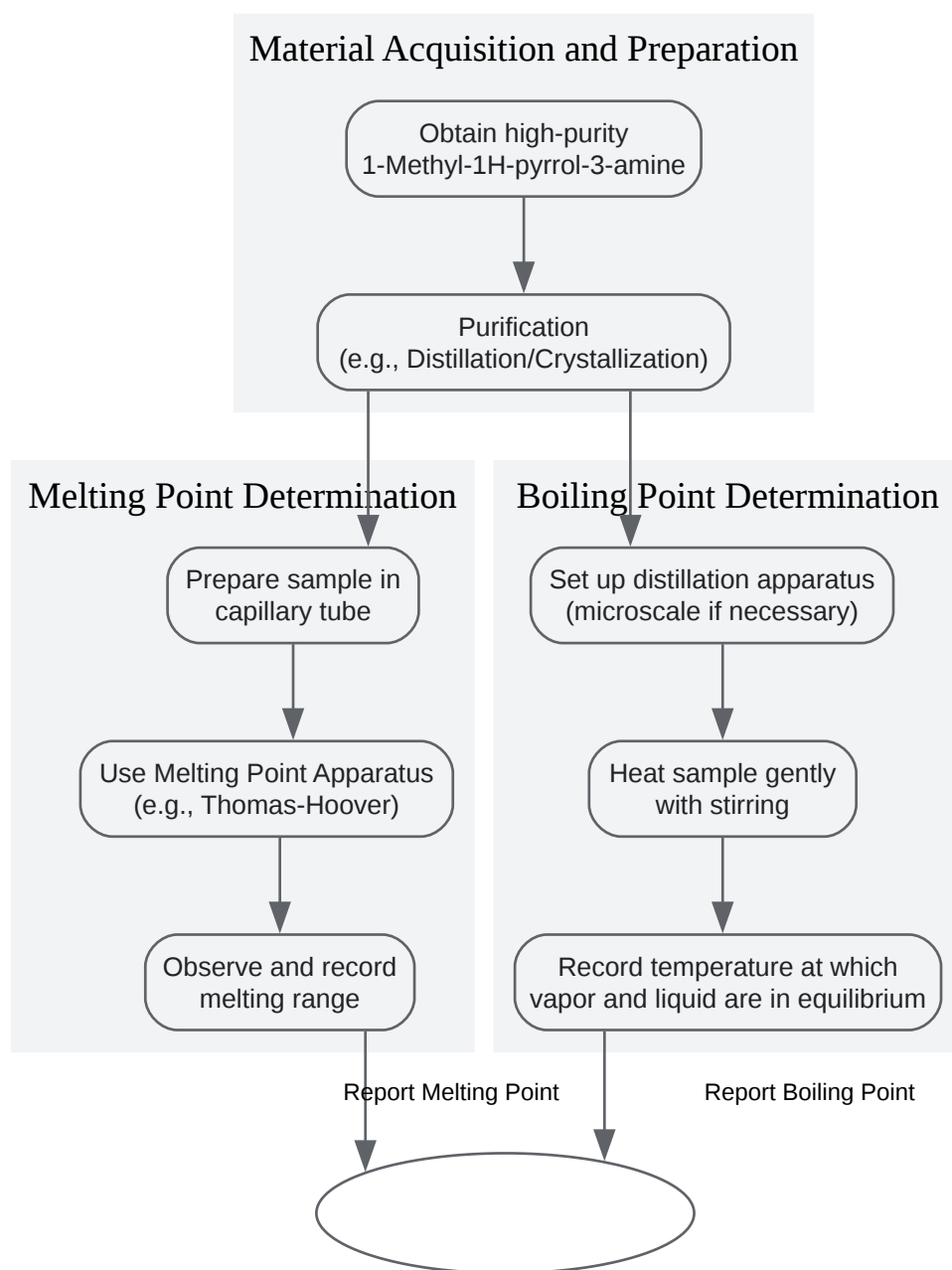
Table 2: Comparison of melting points of related pyrrole compounds.

N-Methylpyrrole has a very low melting point of -57 °C.[6][7] The introduction of the polar amino group in **1-Methyl-1H-pyrrol-3-amine** will increase intermolecular forces and likely lead to a

higher melting point. The ability to form hydrogen bonds will favor a more ordered solid structure. Therefore, it is predicted that **1-Methyl-1H-pyrrol-3-amine** is a low-melting solid at room temperature. For example, a related substituted pyrrole, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, is a solid with a melting point of 93–94 °C.[8] While this compound has a significantly different structure, it illustrates that substituted amino-pyrroles can be solids with moderate melting points.

Experimental Determination Workflow

For definitive values, experimental determination is essential. The following outlines a standard workflow for determining the boiling and melting points of **1-Methyl-1H-pyrrol-3-amine**.



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Figure 1: A generalized workflow for the experimental determination of melting and boiling points.

Conclusion

While experimental data for the boiling and melting points of **1-Methyl-1H-pyrrol-3-amine** are not currently available in public literature, a thorough analysis of its molecular structure and

comparison with analogous compounds allows for a reliable estimation. The presence of a primary amine group is the dominant factor, leading to a predicted high boiling point (likely >150 °C) due to strong intermolecular hydrogen bonding. The compound is expected to be a low-melting solid at room temperature. The methodologies and comparative data presented in this guide provide a valuable resource for scientists and researchers working with this important heterocyclic amine.

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References

- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-methyl pyrrole, 96-54-8 [thegoodscentscompany.com]
- 7. 1-Methylpyrrole | 96-54-8 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
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